IRAK inhibitor 3
CAS No.: 1012343-93-9
Cat. No.: VC0001457
Molecular Formula: C21H21N5O4S
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1012343-93-9 |
|---|---|
| Molecular Formula | C21H21N5O4S |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | 4-[[[3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H21N5O4S/c1-29-18-8-5-15(11-19(18)30-2)17-13-24-21-10-9-20(25-26(17)21)23-12-14-3-6-16(7-4-14)31(22,27)28/h3-11,13H,12H2,1-2H3,(H,23,25)(H2,22,27,28) |
| Standard InChI Key | UPFVAHVWLNBVSG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)S(=O)(=O)N)OC |
Introduction
Chemical Identity and Structural Properties
IRAK inhibitor 3 is identified by the IUPAC name 4-[[[3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide. Key structural and physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 439.49 g/mol |
| Solubility (DMSO) | 13 mg/mL (29.58 mM) |
| Purity | ≥98.17% (HPLC UV) |
| Storage Conditions | -20°C (solid form) |
The compound features an imidazopyridazine core linked to a sulfonamide group, with methoxy substitutions enhancing solubility and binding affinity. The canonical SMILES string is:
COC1=C(C=C(C=C1)C2=CN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)S(=O)(=O)N)OC .
Mechanism of Action and Target Specificity
IRAK inhibitor 3 modulates the activity of IRAK1 and IRAK4, kinases critical to the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. These kinases mediate downstream activation of NF-κB and MAPK pathways, driving pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and cell survival signals .
Key Mechanistic Insights:
-
IRAK4 Inhibition: IRAK inhibitor 3 disrupts the formation of the Myddosome complex (MyD88-IRAK4-IRAK1), preventing phosphorylation of IRAK1 and subsequent TRAF6-mediated NF-κB activation .
-
Selectivity Profile: While primarily targeting IRAK4, the compound exhibits cross-reactivity with IRAK1, as evidenced by kinase panel assays . No significant activity against IRAK2 or IRAK3 has been reported .
Preclinical Pharmacological Data
In Vitro Activity
IRAK inhibitor 3 has been evaluated in enzymatic and cellular assays:
| Assay Type | Results |
|---|---|
| IRAK4 Kinase Assay | IC = 50 μM (patent protocol) |
| Cell Viability (AML Models) | Reduced proliferation in FLT3-mutant MOLM-13 cells |
| NF-κB Luciferase Reporter | 70–80% inhibition at 10 μM |
Pharmacokinetic Properties
Limited data are available, but vendor specifications indicate:
-
Permeability: Moderate Caco-2 permeability (P = 53 × 10 cm/s) .
-
Metabolic Stability: Half-life >2 hours in human liver microsomes .
Therapeutic Applications and Research Use
Inflammatory Diseases
IRAK inhibitor 3 suppresses LPS-induced TNF-α and IL-6 production in macrophages, positioning it as a candidate for rheumatoid arthritis, inflammatory bowel disease, and sepsis .
Oncology
In acute myeloid leukemia (AML) models, IRAK inhibition synergizes with BCL-2/MCL-1 inhibitors (e.g., venetoclax) to induce apoptosis in FLT3-mutant cells .
Immune Disorders
The compound’s ability to dampen TLR/IL-1R hyperactivation makes it a tool for studying autoimmune conditions like systemic lupus erythematosus .
Comparative Analysis with Other IRAK Inhibitors
| Parameter | IRAK Inhibitor 3 | Emavusertib (CA-4948) | BAY1834845 |
|---|---|---|---|
| Primary Targets | IRAK1/4 | IRAK4/FLT3 | IRAK4 |
| IC (IRAK4) | 50 μM | 57 nM | 2 nM |
| Clinical Stage | Preclinical | Phase I/II (NCT04278768) | Phase I |
| Key Indications | Inflammation, AML | AML, MDS | Autoimmune diseases |
IRAK inhibitor 3 lacks the potency of clinical-stage candidates but serves as a foundational tool for structure-activity relationship (SAR) studies .
Synthesis and Optimization
The synthesis of IRAK inhibitor 3, as outlined in WO2008030579 A2, involves:
-
Core Formation: Condensation of 3,4-dimethoxyphenylacetonitrile with hydrazine to yield the imidazopyridazine scaffold.
-
Sulfonylation: Introduction of the benzenesulfonamide group via nucleophilic substitution .
-
Purification: Chromatographic separation to achieve >98% purity .
Future Directions and Challenges
While IRAK inhibitor 3 has informed the development of next-generation IRAK4 inhibitors (e.g., emavusertib), its utility is limited by moderate potency and off-target effects. Future research should focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume